C2 Ceramid-1-phosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

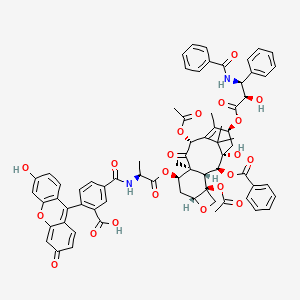

C2 Ceramide-1-phosphate is a bioactive sphingolipid that plays a significant role in various cellular processes. It is a derivative of ceramide, where a phosphate group is attached to the first carbon of the ceramide molecule. This compound is known for its involvement in cell signaling, inflammation, and cell survival mechanisms .

Wissenschaftliche Forschungsanwendungen

C2 Ceramide-1-phosphate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.

Biology: Investigated for its role in cell proliferation, apoptosis, and differentiation.

Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.

Industry: Utilized in the development of drug delivery systems and as a component in cosmetic formulations

Wirkmechanismus

- Role : It has dual actions: promoting cell survival as an intracellular second messenger and stimulating cell migration as an extracellular receptor agonist .

- Intracellular Action : C1P promotes cell survival by inhibiting apoptosis. It blocks DNA fragmentation and the caspase-9/caspase-3 pathway, thus preventing programmed cell death .

- Extracellular Action : C1P stimulates cell migration through specific plasma membrane receptors coupled to Gi proteins .

- C1P is generated by phosphorylation of ceramide via ceramide kinase (CerK). It regulates cell proliferation and apoptosis .

- C1P is a potent pro-inflammatory agent, impacting inflammatory responses .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

N-acetylsphingosine 1-phosphate interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of sphingolipids, which are essential components of cell membranes . It is also involved in the aggregation and toxicity of metal-free and metal-treated amyloid-β, a pathological component in Alzheimer’s disease-affected brains .

Cellular Effects

N-acetylsphingosine 1-phosphate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to interact with both amyloid-β and metal ions, affecting the aggregation of metal-free amyloid-β and metal–amyloid-β .

Molecular Mechanism

At the molecular level, N-acetylsphingosine 1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is capable of interacting with both amyloid-β and metal ions, consequently affecting the aggregation of metal-free amyloid-β and metal–amyloid-β .

Metabolic Pathways

N-acetylsphingosine 1-phosphate is involved in the metabolic pathways of sphingolipids It interacts with various enzymes or cofactors in these pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

C2 Ceramide-1-phosphate can be synthesized through the phosphorylation of ceramide using ceramide kinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor. The reaction conditions often require the presence of calcium ions (Ca²⁺) to activate the ceramide kinase enzyme .

Industrial Production Methods

Industrial production of C2 Ceramide-1-phosphate involves the large-scale synthesis of ceramide followed by its phosphorylation. The process is optimized to ensure high yield and purity of the final product. The ceramide is first synthesized through the condensation of serine and palmitoyl-CoA, followed by N-acylation and desaturation steps. The ceramide is then phosphorylated using ceramide kinase in the presence of ATP and Ca²⁺ .

Analyse Chemischer Reaktionen

Types of Reactions

C2 Ceramide-1-phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ceramide-1-phosphate derivatives.

Reduction: Reduction reactions can convert ceramide-1-phosphate back to ceramide.

Substitution: Substitution reactions can modify the phosphate group or the fatty acid chain of the ceramide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized ceramide-1-phosphate derivatives.

Reduction: Ceramide.

Substitution: Modified ceramide-1-phosphate with different fatty acid chains or phosphate groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ceramide: A precursor of ceramide-1-phosphate, involved in cell cycle arrest and apoptosis.

Sphingosine-1-phosphate: Another bioactive sphingolipid with roles in cell migration and survival.

Phosphatidic Acid: A phospholipid involved in membrane biogenesis and signaling.

Uniqueness

C2 Ceramide-1-phosphate is unique due to its dual role in promoting cell survival and modulating inflammatory responses. Unlike ceramide, which induces apoptosis, C2 Ceramide-1-phosphate has prosurvival properties. Additionally, it has a specific interaction with cytosolic phospholipase A2, distinguishing it from other sphingolipids .

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZKJVGDYNEAW-QUDYQQOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the presence and levels of C2-ceramide 1-phosphate in mammalian tissues?

A: While C2-ceramide is a commonly used analog in ceramide research, its phosphorylated form, C2-ceramide 1-phosphate, has been less extensively studied. Research has confirmed the presence of C2-ceramide in mammalian tissues, specifically in the brain (±10 pmol/g) and liver (±25 pmol/g) of mice []. These levels were significantly lower (approximately 5000-fold) compared to the predominant long-chain ceramide species []. Although the study didn't directly quantify C2-ceramide 1-phosphate levels, it demonstrated that human ceramide kinase (HsCERK) effectively phosphorylates C2-ceramide []. This finding suggests that C2-ceramide 1-phosphate can be generated in vivo and may play a role in cellular processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B1140275.png)

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/new.no-structure.jpg)

![methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140289.png)

![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)